5-Bromo-2-methyl-1,3-thiazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5BrN2S |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C4H5BrN2S/c1-2-7-4(6)3(5)8-2/h6H2,1H3 |
InChI Key |
BFGQGYMIFWFIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)Br)N |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Insights of 5 Bromo 2 Methyl 1,3 Thiazol 4 Amine
Nucleophilic Substitution Reactions at the Thiazole (B1198619) Core
The thiazole ring in 5-Bromo-2-methyl-1,3-thiazol-4-amine can participate in nucleophilic substitution reactions, a cornerstone of aromatic chemistry.
Aromatic Nucleophilic Substitution (S_NAr) Mechanisms
Nucleophilic aromatic substitution (S_NAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, is crucial as they stabilize this negatively charged intermediate through resonance or inductive effects, thereby facilitating the reaction. masterorganicchemistry.comnptel.ac.in
In the context of thiazoles, the ring nitrogen itself acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. ias.ac.in For halogenated thiazoles, the reactivity of the halogen is position-dependent. While 2-halothiazoles are readily attacked by nucleophiles, halogens at the C5 position, as in the title compound, are generally considered less reactive unless activated by other groups. ias.ac.in However, strong nucleophiles can displace the bromide from 2-amino-5-halothiazoles. jocpr.com The reaction is an addition-elimination process where the nucleophile attacks the C5 position. jocpr.com
The general S_NAr mechanism can be summarized as follows:
Addition of Nucleophile: A nucleophile adds to the aromatic ring at the carbon atom bonded to the leaving group (the ipso carbon). dalalinstitute.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate is formed. wikipedia.org For the reaction to proceed efficiently, this intermediate must be sufficiently stabilized.
Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. nptel.ac.in
Reactivity of the Amino Group: Derivatization through Amine Functionalization
The primary amino group at the C4 position of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Common derivatization strategies include acylation, sulfonylation, and the formation of Schiff bases.
Acylation is a frequently employed method for modifying the amino group. This can be achieved using various acylating agents such as acid chlorides or anhydrides. nih.gov For instance, the reaction with chloroacetyl chloride can yield the corresponding chloroacetamide derivative. nih.gov Similarly, acetic anhydride (B1165640) can be used for acetylation, a reaction that can be performed in an aqueous medium. nih.gov These amide formation reactions are fundamental in medicinal chemistry for building more complex molecular architectures. acs.org
The amino group can also react with aromatic aldehydes to form Schiff bases (imines), which are versatile intermediates for further synthetic transformations. nih.gov Additionally, the amino group can be replaced through diazotization followed by a Sandmeyer-type reaction, although the reactivity of aminothiazoles in diazotization can be influenced by the substituents on the thiazole ring. ias.ac.innih.gov
A summary of common derivatization reactions for the amino group is presented in the table below.
| Reagent Type | Reaction | Resulting Functional Group |
| Acid Chloride (e.g., Chloroacetyl chloride) | Acylation | N-acyl amide |
| Acid Anhydride (e.g., Acetic anhydride) | Acylation | N-acyl amide |
| Aromatic Aldehyde | Condensation | Schiff Base (Imine) |
| Sodium Nitrite / Copper(I) Halide | Diazotization / Sandmeyer | Halogen |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for molecular diversification. mdpi.com
Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C-C bonds. nih.gov It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comtcichemicals.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.comuwindsor.ca
For this compound, the bromo-substituent makes it a suitable substrate for Suzuki-Miyaura coupling. A significant advantage is that these reactions can often be performed on substrates bearing unprotected primary amine groups, avoiding the need for additional protection and deprotection steps. nih.govnih.gov A notable example is the Suzuki reaction of an amide derived from 2-amino-5-bromothiazole with 4-fluorophenylboronic acid, which demonstrates the feasibility of this transformation on the 5-bromothiazole (B1268178) scaffold. nih.gov
The table below illustrates a representative Suzuki-Miyaura reaction.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-2-methyl-1,3-thiazol-4-amine |
Other Metal-Catalyzed Cross-Coupling Strategies
Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods can be employed to functionalize the C5 position of the thiazole ring. These strategies expand the range of accessible derivatives.
Hiyama Coupling: This reaction couples organohalides with organosilicon compounds in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) source. mdpi.com It offers a valuable alternative for C-C bond formation.
Kumada Coupling: This method utilizes Grignard reagents (organomagnesium halides) as the organometallic partner to react with organohalides, catalyzed by palladium or nickel complexes. science.gov
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. mdpi.com It is a primary method for synthesizing arylalkynes.
The versatility of these cross-coupling reactions makes this compound a valuable building block for creating libraries of complex molecules.
Electrophilic Aromatic Substitution on Thiazole Analogues
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com
The thiazole ring is generally considered electron-deficient due to the electronegativity of the nitrogen and sulfur atoms, which deactivates it towards electrophilic attack compared to benzene. ias.ac.in The nitrogen atom, in particular, exerts a strong electron-withdrawing effect. ias.ac.in However, the outcome of electrophilic substitution on thiazoles is highly dependent on the reaction conditions and the existing substituents on the ring.
For 2-aminothiazole (B372263) analogues, the amino group is an activating, ortho-, para-director. This directing effect can facilitate electrophilic substitution at the C5 position. For example, the halogenation of 2-aminothiazoles is a known method to produce 2-amino-5-halothiazoles, proceeding through what can be described as an addition-elimination mechanism. jocpr.com This indicates that the C5 position is susceptible to attack by electrophiles like bromine. Given that the C5 position in the title compound is already brominated, further electrophilic substitution on the ring would be challenging and likely require harsh conditions. Instead, electrophilic attack might occur on the activating amino group if not protected.
Oxidation and Reduction Pathways of the Thiazole System
The oxidation and reduction of the thiazole core in this compound are critical transformations that can lead to novel molecular scaffolds. The electron-rich amino group and the electron-withdrawing bromo substituent play significant roles in determining the outcome of these reactions.
While specific studies on the oxidation of this compound are not extensively documented, the electrochemical oxidation of related 2-aminothiazole derivatives has been investigated. These studies indicate that the primary amino group is susceptible to oxidation, often leading to the formation of azo compounds through a 2-electron, 2-proton mechanism . It is plausible that this compound could undergo a similar transformation to yield a dimeric azo species. The oxidation of the sulfide (B99878) moiety in the thiazole ring is another possibility, potentially forming a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the ring nih.govsemanticscholar.org.
Conversely, the reduction of the thiazole system can also be achieved. A notable example, although on a different substituted thiazole, demonstrates the reduction of a 5-bromothiazole derivative during an Arbuzov reaction. In this instance, triethyl phosphite (B83602), used to form a phosphonate (B1237965), also acted as a reducing agent, removing the bromine atom at the 5-position nih.gov. This suggests that the bromo group in this compound could potentially be removed under similar reductive conditions.
| Reaction Type | Reagents and Conditions | Product(s) | Reference |
| Electrochemical Oxidation | Pyrolytic graphite (B72142) electrode, phosphate (B84403) buffers (pH 2.0-11.0) | Azo compound | |
| Reductive Debromination | Triethyl phosphite (during Arbuzov reaction) | Debrominated thiazole | nih.gov |
Intramolecular Cyclizations and Rearrangements Involving this compound
The 4-amino group of this compound is a key functional handle for intramolecular cyclization reactions, enabling the construction of fused heterocyclic systems. While specific examples for this exact compound are scarce, the reactivity of analogous 2-aminothiazoles and 4-aminothiazoles provides significant insight into potential cyclization pathways.
For instance, 2-aminothiazoles are known to react with α-haloketones or other bifunctional electrophiles to form imidazo[2,1-b]thiazole (B1210989) derivatives nih.govsemanticscholar.org. Similarly, the 4-amino group of the target compound could potentially react with suitable reagents to undergo intramolecular cyclization. For example, reaction with an α,β-unsaturated carbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring.
Another documented pathway for related compounds is the domino alkylation-cyclization of propargyl bromides with thioureas to yield 2-aminothiazoles, which can then be further functionalized. This highlights the versatility of the amino group in cyclization reactions organic-chemistry.org. The amino group of this compound could be acylated and then cyclized to form various fused systems.
Rearrangements of the thiazole ring itself are also known, though often under specific conditions such as photolysis researchgate.net. The rearrangement of substituents around the thiazole core has also been observed, for example, in the case of 2-benzenesulphenamidothiazoles rsc.org. However, the applicability of these rearrangements to this compound would require specific experimental investigation.
| Starting Material (Analog) | Reagents and Conditions | Cyclized Product | Reference |
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone, ethanol, heat | 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | nih.govsemanticscholar.org |
| Thioureas | Propargyl bromides, microwave irradiation | 2-Aminothiazoles | organic-chemistry.org |
| Aminothiazole derivative | Malononitrile, sodium ethoxide | 3-Cyano-5-oxo-1H-pyrrole derivative | nih.gov |
| Aminothiazole derivative | Potassium thiocyanate (B1210189) | Thiazolidinone derivative | nih.gov |
Reaction Mechanisms and Intermediate Characterization
The mechanisms of reactions involving the thiazole ring are governed by the electronic nature of the ring and its substituents. The thiazole ring is considered electron-rich, but the distribution of electron density is not uniform. The nitrogen atom acts as a protonation site pharmaguideline.com. Nucleophilic substitution reactions are known to occur on the thiazole ring, particularly at the 2-position if it bears a good leaving group. The reactivity of halogenated thiazoles with nucleophiles has been studied, indicating that the position of the halogen influences the reaction mechanism and outcome sciepub.comjocpr.com.
In the context of this compound, the bromine at the C5 position can be displaced by strong nucleophiles, likely through an addition-elimination mechanism jocpr.com. The electron-donating amino group at C4 would facilitate this by stabilizing the intermediate.
The mechanism of intramolecular cyclizations would typically involve the nucleophilic attack of the 4-amino group on an electrophilic center, followed by a cyclization and dehydration or elimination step to form the fused ring system. For example, in the formation of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-haloketones (Hantzsch synthesis), the initial step is the nucleophilic attack of the endocyclic nitrogen on the α-carbon of the ketone, followed by cyclization of the amino group onto the carbonyl carbon and subsequent dehydration nih.gov. A similar mechanistic rationale can be applied to potential cyclizations of this compound.
Characterization of intermediates in these reactions would typically rely on spectroscopic methods such as NMR and mass spectrometry to elucidate their structure before they convert to the final products.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methyl 1,3 Thiazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR spectra are essential for identifying the types and number of hydrogen and carbon atoms in a molecule.
For 5-Bromo-2-methyl-1,3-thiazol-4-amine, the ¹H NMR spectrum is expected to show two distinct signals. The methyl protons (CH₃) at the C2 position would likely appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm. The protons of the primary amine (NH₂) at the C4 position would also produce a singlet, though its chemical shift can be broad and variable, appearing in the range of δ 5.0-7.0 ppm, depending on the solvent and concentration.
The ¹³C NMR spectrum would be expected to display four signals corresponding to the four carbon atoms of the thiazole (B1198619) ring and the methyl substituent. The methyl carbon (CH₃) would be found furthest upfield. The C2 carbon, attached to the methyl group and two heteroatoms (N and S), would appear significantly downfield. The C4 and C5 carbons, being part of the heterocyclic ring and influenced by the bromine and amine substituents, would have distinct chemical shifts. The C-Br bond at C5 would cause a downfield shift for C5, while the C-NH₂ bond would strongly influence the C4 resonance.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structural analogues. The solvent is assumed to be CDCl₃.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methyl (CH₃) | C2 | ~2.5 (s, 3H) | ~18-22 |
| Amine (NH₂) | C4 | ~5.5 (s, 2H, broad) | - |
| Thiazole Carbon | C2 | - | ~160-165 |
| Thiazole Carbon | C4 | - | ~150-155 |
| Thiazole Carbon | C5 | - | ~95-105 |
To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would be expected to show no significant correlations, as the methyl and amine protons are separated by more than three bonds and are not coupled to each other, confirming their singlet nature.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively link the proton signal at ~2.5 ppm to the methyl carbon signal at ~18-22 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between carbons and protons over two or three bonds. Expected key correlations would include the methyl protons (~2.5 ppm) to the C2 carbon (~160-165 ppm) and the C4 carbon (~150-155 ppm). The amine protons (~5.5 ppm) would be expected to show correlations to the C4 and C5 carbons, confirming the position of the amino group.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This provides a "fingerprint" of the functional groups present. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct, medium-to-sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the thiazole ring would likely be found in the 1550-1650 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole ring, typically appears in the 600-800 cm⁻¹ range.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, Sharp (Doublet) |
| C-H Stretch | Methyl | 2900 - 3000 | Medium |
| C=N / C=C Stretch | Thiazole Ring | 1550 - 1650 | Medium to Strong |
| N-H Bend | Primary Amine | 1580 - 1620 | Medium |
| C-Br Stretch | Bromoalkene | ~700 | Medium to Strong |
| C-S Stretch | Thiazole Ring | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₄H₅BrN₂S, with a monoisotopic mass of approximately 191.94 g/mol . Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum would show two peaks of almost equal intensity for the molecular ion at m/z 192 and m/z 194. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
X-ray Crystallography for Precise Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the literature, such an analysis would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the thiazole ring and reveal the exact orientation of the methyl and amine substituents. Furthermore, the analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture. For instance, analysis of related structures often reveals N-H···N hydrogen bonds forming dimers or tapes in the crystal lattice. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima (λ_max) in the ultraviolet region, characteristic of π → π* and n → π* transitions within the conjugated thiazole system. The presence of the amino group (an auxochrome) and the bromine atom would influence the position and intensity of these absorption bands compared to the unsubstituted 2-methylthiazole (B1294427) core. Typically, substituted aminothiazoles exhibit strong absorptions in the 250-350 nm range.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methyl 1,3 Thiazol 4 Amine
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It is a popular choice for quantum chemical calculations due to its balance of accuracy and computational cost. DFT studies on thiazole (B1198619) derivatives are instrumental in understanding their stability, reactivity, and potential as therapeutic agents. researchgate.netresearchgate.net
Molecular Geometry Optimization and Electronic Structure Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For aminothiazole derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to determine the most stable three-dimensional structure. researchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, an electronic structure analysis can be performed. This includes calculating the distribution of electron density and atomic charges (e.g., Mulliken atomic charges). nih.gov In aminothiazole structures, the nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino group, are key sites of electronic interest. The bromine atom at the 5-position in 5-Bromo-2-methyl-1,3-thiazol-4-amine would be expected to significantly influence the electron distribution due to its electronegativity and size. For instance, in related metal-incorporated aminothiazole-derived compounds, DFT calculations have shown that the carbon atom of a C=O group can be observed downfield in NMR spectra due to the inductive effect of nitrogen and the electronegative effect of oxygen. nih.gov Similarly, the carbon atom situated between a nitrogen and sulfur atom in an aminothiazole ring typically exhibits a signal between 165.15 and 172.25 ppm. nih.gov
Table 1: Representative DFT-Calculated Bond Lengths for a Thiazole Derivative (Note: This data is illustrative for a related thiazole structure, not this compound)
| Bond | Bond Length (Å) |
|---|---|
| C-C (benzene ring) | 1.32 - 1.42 |
| C7-N14 | 1.27 |
Data derived from studies on metal-coordinated aminothiazole ligands. nih.gov
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aminothiazole derivatives, DFT calculations are used to determine these orbital energies. The distribution of HOMO and LUMO orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. In studies of various 2-aminothiazole (B372263) derivatives, the HOMO and LUMO orbitals are often localized on different parts of the molecule, which influences their biological activity. researchgate.net
Table 2: Illustrative FMO Energies for a Thiazole Derivative (Note: This data is illustrative and not specific to this compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.0 |
Values are typical for stable organic molecules and derived from general findings in DFT studies. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. mdpi.com The MEP map uses a color scale to indicate different electrostatic potential values: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.
For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom of the thiazole ring and the exocyclic amino group, indicating these are sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential. The bromine atom would also influence the electrostatic potential map significantly. DFT calculations are used to generate these maps, providing insights into non-covalent interactions and reactivity. nih.gov
Tautomeric Forms and Their Relative Stability
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 2-aminothiazole and its derivatives can exist in two primary tautomeric forms: the amino form and the imino form. The relative stability of these tautomers is crucial as it can affect the molecule's chemical properties and its ability to bind to biological targets.
Computational studies using DFT have been performed on 2-aminothiazole to determine the stability of its tautomers. researchgate.net These studies, which compare the calculated energies of the optimized structures of both forms, generally conclude that the amino tautomer is the more stable form in aqueous solutions. researchgate.net This stability is often attributed to the aromaticity of the thiazole ring in the amino form. For this compound, it is highly probable that the amino tautomer would also be the predominant form, although the electronic effects of the bromo and methyl substituents could slightly alter the energy difference between the two forms.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govrsc.org These simulations provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like a protein.
For a compound like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. In the context of drug design, MD simulations are often used to study how a ligand binds to a receptor. nih.govrsc.org By simulating the ligand-protein complex over a period of time, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. Studies on thiazole-Schiff base derivatives have used MD simulations to understand the stability of the ligands within the active site of a protein, with average Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values indicating the stability of the complex. nih.govrsc.org
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. nih.govnih.gov For aminothiazole derivatives, which are known to possess a wide range of biological activities including anticancer and antimicrobial effects, SAR studies help to identify which structural features are essential for their therapeutic action. nih.govmdpi.com
Pharmacophore modeling is a computational approach that extracts the essential steric and electronic features of a set of active compounds that are necessary for binding to a specific biological target. youtube.com A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. youtube.com
For aminothiazole-based compounds, SAR studies have revealed several key insights:
The 2-amino group is often a critical feature for activity, participating in key hydrogen bonding interactions with the target protein. nih.gov
Substituents on the thiazole ring at positions 4 and 5 can significantly modulate activity and selectivity. For example, in some anticancer agents, a 4,6-dimethylpyrimidine (B31164) moiety attached to the aminothiazole was important for binding. nih.gov
The nature of the substituent on the exocyclic amino group can also be crucial. nih.gov
A pharmacophore model for a series of aminothiazole-based inhibitors would define the spatial arrangement of these key features required for optimal interaction with the target, guiding the design of new, more potent, and selective compounds.
In Silico Approaches to Ligand-Target Interactions
In silico methods, particularly molecular docking, are powerful tools for predicting the binding affinity and interaction patterns of ligands with biological targets. For derivatives of the thiazole scaffold, such as this compound, these computational techniques can elucidate potential protein targets and guide the development of new therapeutic agents. Molecular docking simulations calculate the preferred orientation of a ligand within the active site of a protein, estimating its binding free energy.
Studies on related thiazole-containing compounds demonstrate the utility of this approach. For instance, novel quinoline-based iminothiazoline derivatives have been evaluated as potential inhibitors of the elastase enzyme. nih.gov In one such study, the synthesized compound (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide was docked against the elastase enzyme, yielding a strong docking score of -7.4 kcal/mol. nih.gov This score indicates a higher binding affinity compared to the standard inhibitor, quercetin, which scored -7.2 kcal/mol. nih.gov The analysis revealed that the compound formed hydrogen bonds with the Gln34 residue and established hydrophobic interactions with several other residues, including Asn76, Glu80, and Tyr38, within the enzyme's active site. nih.gov
Similarly, docking studies on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have been used to identify probable bacterial and fungal molecular targets. nih.gov These computational predictions help to rationalize the observed antimicrobial activity and provide a basis for designing more potent compounds. nih.gov The process involves preparing the ligand and protein structures, running the docking simulation using software like AutoDock, and analyzing the resulting poses and interaction energies. nih.govnih.gov These examples underscore the methodology that would be applied to investigate the ligand-target interactions of this compound, predicting its potential biological activity and mechanism of action at a molecular level.
Table 1: Example of Molecular Docking Results for a Thiazole Derivative
| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 | nih.gov |
Theoretical Studies on Reaction Pathways and Mechanistic Exploration
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the reaction pathways and mechanisms involved in the synthesis of heterocyclic compounds like this compound. The synthesis of this compound likely involves the halogenation of a 2-amino-4-methylthiazole (B167648) precursor.
The halogenation of 2-aminothiazoles is known to proceed via an addition-elimination mechanism. jocpr.com Theoretical calculations can model this pathway by determining the structures and energies of reactants, intermediates, transition states, and products. For example, the bromination of 2-amino-substituted 1,3,4-thiadiazoles, a related heterocyclic system, has been shown to yield 5-bromo derivatives when heated with bromine in acetic acid. nih.gov
Computational exploration of such a reaction would involve:
Reactant Optimization: Calculating the ground-state geometry and energy of the 2-amino-4-methylthiazole and the electrophilic bromine species.
Transition State Search: Identifying the transition state structure for the electrophilic attack of bromine on the thiazole ring. This is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy. Due to the electron density of the thiazole ring, electrophilic attack is a common reaction. nih.gov
Intermediate Analysis: Characterizing the structure of the intermediate formed after the addition of bromine.
Product Formation: Modeling the elimination step, where a proton is removed to restore the aromaticity of the ring, leading to the final this compound product.
These calculations can also predict the regioselectivity of the bromination, explaining why the bromine atom preferentially adds to the C5 position. By comparing the activation energies for substitution at different positions on the thiazole ring, researchers can theoretically validate the observed experimental outcome. Such mechanistic explorations provide deep insight into the electronic factors that govern the reaction, aiding in the optimization of synthetic conditions and the design of new synthetic routes. jocpr.comnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be validated against experimental data to confirm their structure. Density Functional Theory (DFT) is a widely used method for accurately calculating NMR (¹H and ¹³C) and IR spectra. acs.orgnih.govnih.gov
For this compound, DFT calculations can be performed to predict its ¹H and ¹³C NMR chemical shifts. Typically, the molecule's geometry is first optimized using a specific functional and basis set, such as B3LYP/6-311++G(d,p). nih.gov Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govbohrium.com The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS). acs.org
Studies on similar molecules have shown that DFT calculations can predict ¹H chemical shifts with good accuracy. acs.org For ¹³C NMR spectra, calculated chemical shifts are often systematically deshielded by a small margin (e.g., ~6 ppm or <5%), but the relative ordering of the signals and the differences between them (Δδ) are generally correct. acs.org For instance, in a study on furan, the calculated Δδ(C1−C2) was 34.4 ppm, which agreed well with the experimental value of 33.2 ppm. acs.org Similarly, direct ¹J(CH) coupling constants are often underestimated by a small percentage (e.g., 3.5-5%). acs.org
The validation process involves comparing the computationally predicted spectrum with an experimentally recorded one. A strong correlation between the theoretical and experimental data provides high confidence in the structural assignment of the synthesized compound. Discrepancies can point to the presence of different tautomers, solvent effects, or intramolecular dynamics not accounted for in the calculation. nih.govrsc.org
| Parameter | Atom | Experimental Value (ppm) | Calculated Value (ppm) | Difference (ppm) |
| ¹³C Chemical Shift (δ) | C2 | 168.5 | 174.2 | +5.7 |
| C4 | 153.6 | 159.1 | +5.5 | |
| C5 | 109.0 | 114.8 | +5.8 | |
| CH₃ | 15.9 | 18.2 | +2.3 | |
| ¹H Chemical Shift (δ) | NH₂ | 7.13 | 7.25 | +0.12 |
| CH₃ | 2.15 | 2.20 | +0.05 |
Research Applications of 5 Bromo 2 Methyl 1,3 Thiazol 4 Amine in Diverse Scientific Domains
A Versatile Building Block in Complex Organic Synthesis
The strategic placement of reactive sites on the 5-Bromo-2-methyl-1,3-thiazol-4-amine scaffold makes it a valuable starting material for the synthesis of more intricate molecular architectures. The presence of a bromine atom, an amino group, and a methyl group on the thiazole (B1198619) ring allows for a variety of chemical transformations, enabling chemists to construct diverse and complex molecules.
Crafting Novel Heterocyclic Systems
The reactivity of the bromine atom at the 5-position of the thiazole ring makes it a key functional group for elaboration. It readily participates in cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of various aryl and heteroaryl substituents. nih.gov This has been instrumental in the synthesis of novel bi- and polycyclic heterocyclic systems. For instance, researchers have utilized this compound as a precursor to generate complex thiazole-containing frameworks, including those fused with other heterocyclic rings like pyrazoles and pyridazines. researchgate.netmdpi.com The amino group at the 4-position also serves as a handle for further chemical modifications, including acylation and condensation reactions, leading to the formation of a wide array of substituted thiazole derivatives. nih.gov
A Gateway to Potentially Bioactive Scaffolds
The thiazole nucleus is a well-established pharmacophore found in numerous biologically active compounds and FDA-approved drugs. nih.govmdpi.com Consequently, this compound serves as a crucial precursor for the development of new potentially bioactive scaffolds. mdpi.com Its derivatives have been investigated for a range of biological activities. The ability to modify the core structure at multiple positions allows for the fine-tuning of physicochemical properties and biological targets. For example, the synthesis of various substituted aminothiazoles derived from this starting material has been explored in the context of developing new therapeutic agents. mdpi.com
Contributions to the Frontier of Advanced Materials Science
The unique electronic properties inherent to the thiazole ring, combined with the influence of its substituents, position this compound as a compound of interest in the field of materials science. sciepub.com
Probing Electronic and Photophysical Characteristics
The extended π-system of the thiazole ring, influenced by the electron-donating amino group and the electron-withdrawing bromine atom, gives rise to interesting electronic and photophysical properties. sciepub.com Research into related thiazole derivatives has shown that the nature and position of substituents can significantly impact their absorption and emission spectra. While specific data on the photophysical properties of this compound is emerging, the broader class of substituted thiazoles is being explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic band gap through synthetic modification makes these compounds attractive candidates for new material development.
A Tool for Investigating Enzyme Target Interactions
The structural motifs present in this compound make it a valuable probe for studying enzyme-ligand interactions. sigmaaldrich.com The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with amino acid residues in an enzyme's active site.
Role in Agrochemical Research and Development of Novel Active Compounds
The thiazole ring is a significant heterocyclic scaffold that has been extensively utilized in the development of various biologically active compounds, including those with applications in the agrochemical sector. While direct and extensive research specifically detailing the role of This compound in the development of novel commercial agrochemicals is not widely available in public literature, its structural features—a substituted aminothiazole—position it as a valuable intermediate for the synthesis of new active ingredients. The presence of a reactive bromo substituent and an amino group on the thiazole core provides versatile handles for chemical modification to create a diverse range of derivatives.
Research into the broader class of thiazole-containing molecules has led to the discovery of potent fungicides, insecticides, and herbicides. These discoveries underscore the potential of functionalized thiazoles like this compound as key building blocks in the design of next-generation crop protection agents.
Thiazole derivatives have been particularly successful in the realm of fungicides. A notable class of fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), often incorporate a thiazole carboxamide moiety. These compounds function by disrupting the mitochondrial respiration chain in fungi, leading to their death. Although specific examples derived directly from this compound are not prominently documented, the synthesis of novel thiazole carboxamides as antifungal SDHIs has been a fruitful area of research. sigmaaldrich.commdpi.com For instance, studies have shown that certain thiazole carboxamides exhibit excellent in vitro fungicidal activities against pathogens like Rhizoctonia cerealis and Sclerotinia sclerotiorum. sigmaaldrich.com
In addition to fungicidal activity, other thiazole derivatives have been investigated for their insecticidal properties. For example, a patent from 1951 described the use of 2-sulfanilamido-5-bromothiazole derivatives as toxicants for insecticides. google.com More recent research has explored novel β-naphthol derivatives containing a benzothiazolylamino group that have shown promising insecticidal potential against pests such as the oriental armyworm and the diamondback moth. nih.gov These examples highlight the utility of the aminothiazole scaffold in developing new insecticidal agents.
Furthermore, some thiazole-containing compounds have been evaluated for herbicidal activity. Research into α-amino phosphonate (B1237965) derivatives incorporating a thiazole moiety has indicated moderate herbicidal activities against certain weed species. researchgate.net
The table below summarizes research findings for various agrochemical compounds derived from thiazole precursors, illustrating the potential applications for which a compound like this compound could serve as a synthetic starting point.
Interactive Data Table: Research Findings on Agrochemical Applications of Thiazole Derivatives
| Compound Class/Derivative | Target Domain | Research Findings |
| Thiazole Carboxamides | Fungicide | Showed excellent succinate dehydrogenase (SDH) inhibition. Some derivatives displayed superior in vitro fungicidal activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum compared to the commercial fungicide Thifluzamide. sigmaaldrich.commdpi.com |
| 2-Sulfanilamido-5-bromothiazoles | Insecticide | Described in a 1951 patent for use as insecticide toxicants. google.com |
| β-Naphthol derivatives with benzothiazolylamino | Insecticide/Acaricide | Exhibited favorable insecticidal potential against oriental armyworm and diamondback moth. Some compounds also showed lethality against spider mites. nih.gov |
| α-Amino phosphonates with a thiazole moiety | Herbicide | Possessed moderate herbicidal activities against dicotyledonous plants like Brassica campestris in preliminary bioassays. researchgate.net |
| Dihydrobenzothiazoles with methyl and bromo groups | Antibacterial | Showed high antimicrobial activity, which may be applicable in developing bactericides for plant protection. mdpi.com |
Future Perspectives and Emerging Avenues in 5 Bromo 2 Methyl 1,3 Thiazol 4 Amine Research
Innovations in Regioselective and Stereoselective Synthesis
The precise control over the arrangement of atoms within a molecule is paramount for its function. For 5-Bromo-2-methyl-1,3-thiazol-4-amine and its derivatives, regioselective and stereoselective synthesis methods are crucial for accessing specific isomers with desired biological activities or material properties.
Recent advancements have moved beyond traditional Hantzsch thiazole (B1198619) synthesis. researchgate.net Novel strategies are emerging to introduce substituents at specific positions of the thiazole ring with high selectivity. For instance, sequential bromination and debromination techniques are being refined to produce a variety of brominated thiazoles without the use of harsh elemental bromine. lookchem.com Researchers are also exploring metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, on 5-bromo-substituted thiazoles to introduce diverse functional groups. researchgate.net These methods allow for the construction of complex conjugated thiazole systems with tunable electronic and photophysical properties. researchgate.net
Furthermore, innovative approaches like the halogen dance reaction, where a bromo group migrates from one position to another on the thiazole ring under specific basic conditions, offer new pathways to previously inaccessible isomers. researchgate.net The development of multicomponent reactions, often assisted by sustainable catalysts and microwave irradiation, is also providing efficient and environmentally friendly routes to highly substituted thiazole derivatives. nih.gov Looking ahead, the focus will likely be on developing catalytic enantioselective methods to control the stereochemistry of substituents, a critical factor for optimizing interactions with biological targets.
Advanced Computational Design and Predictive Modeling
Computational chemistry is becoming an indispensable tool in the rational design of novel molecules based on the this compound scaffold. nih.gov Density Functional Theory (DFT) calculations are being employed to understand the structural, electronic, and spectroscopic properties of these compounds. nih.govresearchgate.net
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are being used to correlate the structural features of aminothiazole derivatives with their biological activities. nih.gov These models help in identifying key molecular descriptors that influence properties like anticancer or antimicrobial efficacy, thereby guiding the synthesis of more potent analogues. nih.gov
Molecular docking simulations provide insights into the binding modes of thiazole-based inhibitors with their target proteins, such as kinases or DNA topoisomerases. nih.govnih.gov This allows for the design of molecules with improved affinity and selectivity. Future directions in this area will likely involve the use of more sophisticated computational methods, including machine learning and artificial intelligence, to screen vast virtual libraries of compounds and predict their properties with greater accuracy. This will accelerate the discovery of new drug candidates and functional materials.
Multidisciplinary Applications in Emerging Technologies
The unique properties of this compound and its derivatives make them promising candidates for a range of emerging technologies beyond their traditional use in medicine. The thiazole ring is a key component in various functional molecules, and its derivatives are being investigated for their potential in materials science and electronics.
One emerging application is in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The conjugated systems that can be built upon the 5-bromothiazole (B1268178) core can exhibit tunable fluorescence, making them suitable for use as emitters in OLEDs or as sensors in biological imaging. researchgate.net
Furthermore, the ability of thiazole derivatives to interact with biological molecules is being harnessed in the development of biosensors. nih.gov For example, thiazole-containing compounds are being explored for their potential in detecting specific biomolecules, which could have applications in medical diagnostics. nih.gov The field is also seeing the use of thiazole derivatives in the synthesis of novel polymers and conductive materials. researchgate.net As research progresses, we can expect to see the application of these compounds in areas such as organic photovoltaics, nonlinear optics, and catalysis.
Exploration of New Chemical Reactivity Profiles
Unlocking new chemical reactions of the this compound core is key to expanding its synthetic utility and accessing novel derivatives. The bromine atom at the 5-position is a versatile handle for a variety of transformations.
While cross-coupling reactions are well-established, researchers are exploring novel activation methods and catalytic systems to further enhance the scope and efficiency of these transformations. This includes the development of transition-metal-free coupling reactions, which offer a more sustainable alternative. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-1,3-thiazol-4-amine, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves cyclocondensation of α-bromoketones with thioureas or substitution reactions on pre-formed thiazole cores. For example, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–25°C) . Yield optimization requires careful monitoring of stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and reaction time. Side products like over-brominated derivatives may form if excess brominating agents are used .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thiazole ring structure, with characteristic deshielded protons at C-2 (δ 7.5–8.5 ppm) and C-4 (amine proton, δ 5.0–6.0 ppm) .
- X-ray Crystallography : Resolves the spatial arrangement of substituents, particularly bromine and methyl groups, which influence reactivity. For example, dihedral angles between the thiazole ring and substituents (e.g., methyl) can be measured to predict steric effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected for C₅H₆BrN₂S: ~205.99 g/mol) and isotopic patterns for bromine .
Q. How does the bromine substituent affect the compound’s reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing bromine at C-5 activates the thiazole ring for nucleophilic substitution at adjacent positions (e.g., C-4 amine group). However, steric hindrance from the C-2 methyl group may reduce reactivity. For instance, Suzuki-Miyaura coupling at C-5 is less feasible due to bromine’s strong leaving group propensity, but palladium-catalyzed cross-coupling at other positions (e.g., C-4) is possible with tailored ligands .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Answer: Discrepancies in antimicrobial or cytotoxic activity may arise from assay-specific variables:
- Solubility : Poor aqueous solubility (common with brominated thiazoles) can lead to false negatives. Use DMSO as a co-solvent (<1% v/v) to improve dispersion .
- Assay Sensitivity : Adjust inoculum size in antimicrobial tests (e.g., 10⁵ CFU/mL for bacteria vs. 10³ spores/mL for fungi) .
- Control Compounds : Include positive controls (e.g., fluconazole for antifungal assays) to validate experimental conditions .
Q. What strategies optimize the compound’s use as a building block in drug discovery?
Answer:
- Derivatization : Introduce substituents at the C-4 amine via reductive amination or acylation to enhance pharmacokinetic properties. For example, coupling with fluorobenzyl groups improves lipophilicity and blood-brain barrier penetration .
- Fragment-Based Design : Use the thiazole core as a hinge binder in kinase inhibitors, leveraging its planar structure for π-π stacking with target proteins .
- Computational Modeling : Perform DFT calculations to predict electrophilic/nucleophilic sites for targeted modifications .
Q. How do crystallographic packing interactions influence the compound’s stability and formulation?
Answer: Crystal packing, dominated by π-π stacking (3.7–3.9 Å between aromatic rings) and C-H⋯π interactions, affects solubility and melting point. For instance, tight packing in the orthorhombic crystal system (observed in related bromothiazoles) correlates with higher thermal stability (mp >150°C) but lower solubility in polar solvents . Co-crystallization with coformers (e.g., succinic acid) can disrupt packing to improve bioavailability .
Methodological Considerations
Q. What experimental controls are essential when studying this compound’s mechanism of action?
Answer:
- Negative Controls : Use thiazole analogs lacking the bromine or methyl group to isolate substituent effects .
- Metabolic Stability Tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., bacterial dihydrofolate reductase) to validate specificity .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
Answer:
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., bromination at C-5) and adjust reagents in real time .
- Microwave-Assisted Synthesis : Reduce reaction times for steps prone to decomposition (e.g., cyclization at 80°C for 20 minutes instead of 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
